ODM-203 is a novel small-molecule compound that serves as a selective inhibitor of the fibroblast growth factor receptor and vascular endothelial growth factor receptor families. These receptors play critical roles in tumor growth and angiogenesis, making ODM-203 a significant candidate in cancer therapy. The compound has shown strong antitumor activity in preclinical studies and is currently undergoing clinical trials for various solid tumors.
The synthesis of ODM-203 was detailed in the patent WO 2013/053983, which outlines its development by Aurigene Discovery Technologies and Orion Corporation. The compound's effectiveness has been evaluated through various biochemical and cellular assays, demonstrating its potential in targeting specific cancer-related pathways .
ODM-203 is classified as a kinase inhibitor, specifically targeting the fibroblast growth factor receptor and vascular endothelial growth factor receptor. Its ability to inhibit these pathways positions it within the category of anticancer therapeutics focused on disrupting tumor angiogenesis and proliferation.
The synthesis of ODM-203 involves multi-step organic reactions, typically starting from readily available precursors. The detailed synthetic pathway is protected under patent rights, but it generally includes the formation of key functional groups that are essential for its inhibitory activity against the targeted kinases.
The synthesis process includes:
ODM-203 has a molecular formula of and a molecular weight of 505.54 g/mol. Its structure includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal how ODM-203 interacts with its target receptors at the molecular level.
ODM-203 primarily functions through competitive inhibition of the fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This inhibition prevents downstream signaling that promotes tumor cell proliferation and angiogenesis.
In vitro studies have demonstrated that ODM-203 exhibits low nanomolar potency (IC50 values ranging from 6 to 35 nmol/L) against these kinases. In cellular assays, it inhibits tube formation induced by vascular endothelial growth factor with an IC50 of 33 nmol/L, showcasing its effectiveness in disrupting angiogenic processes .
ODM-203 exerts its therapeutic effects by binding to the ATP-binding site of fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. This binding inhibits their phosphorylation activity, leading to decreased signaling through pathways that promote cancer cell survival and angiogenesis.
Preclinical models have shown that treatment with ODM-203 results in significant tumor regression in FGFR-dependent xenograft models. Additionally, it has been observed to modulate immune responses within the tumor microenvironment, decreasing expression levels of immune checkpoints such as PD-1 and PD-L1 on T cells .
ODM-203 is typically stored as a powder at -20°C for long-term stability. Its solubility profile indicates it can be dissolved in dimethyl sulfoxide at concentrations up to 13 mg/mL (25.72 mM), which is crucial for preparing stock solutions for biological assays.
The compound demonstrates stability under recommended storage conditions, with no significant degradation observed over time. Its chemical reactivity is primarily characterized by its interactions with specific kinases rather than broad-spectrum reactivity with other biological molecules.
ODM-203 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling. Clinical trials are ongoing to evaluate its efficacy in patients with advanced solid tumors, focusing on tolerability and preliminary antitumor activity .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: